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D-Dulcitol-3-13C

Cat. No.: B1161172
M. Wt: 183.16
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Labeling for Metabolic Studies

Isotopic labeling is a fundamental technique for elucidating biochemical pathways and understanding the intricate network of reactions that constitute cellular metabolism. studysmarter.co.uk By introducing a molecule labeled with a stable isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H), into a biological system, scientists can trace the transformation of this molecule into various metabolites. nih.gov This allows for the mapping of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway, providing a dynamic view of cellular processes that cannot be achieved with conventional analyses of metabolite concentrations alone. nih.govtandfonline.com

The application of isotopic labeling has been pivotal in uncovering the details of numerous essential biochemical processes. These include cholesterol biosynthesis, the tricarboxylic acid (TCA) cycle, purine (B94841) and pyrimidine (B1678525) metabolism, and the pentose (B10789219) phosphate (B84403) pathway. nih.gov The ability to track the incorporation of labeled atoms into different molecules helps in the identification of novel metabolites and metabolic pathways, thereby expanding our knowledge of cellular biochemistry. nih.govtandfonline.comnih.gov Furthermore, in pharmaceutical research, isotopic labeling is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, providing a comprehensive understanding of a drug's lifecycle within an organism. musechem.com

Principles of Carbon-13 Enrichment in Tracer Experiments

Carbon, a fundamental element of life, exists predominantly as the stable isotope ¹²C (98.9% abundance), with a small fraction existing as the heavier stable isotope ¹³C (1.1% abundance). nih.govhumankinetics.com In tracer experiments, molecules are synthesized with a significantly higher proportion of ¹³C at specific or all carbon positions. This "enrichment" allows these molecules to be distinguished from their naturally occurring, unlabeled counterparts. cambridge.org

When a ¹³C-labeled substrate is introduced into a biological system, it is metabolized, and the ¹³C atoms are incorporated into downstream metabolites. The extent and pattern of ¹³C enrichment in these metabolites can be measured using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govhumankinetics.com This data provides valuable information about the activity of different metabolic pathways. nih.gov For instance, the rate at which the ¹³C label appears in various metabolites can be used to determine metabolic flux rates. vanderbilt.edu

The choice of the labeled precursor and the position of the ¹³C label(s) are critical for the experimental design and depend on the specific metabolic pathway being investigated. nih.govcambridge.org For example, uniformly labeled glucose ([U-¹³C]-glucose), where all six carbon atoms are ¹³C, is often used to trace glucose metabolism through various interconnected pathways. humankinetics.com The analysis of the resulting distribution of ¹³C in different metabolites, known as isotopomer analysis, provides a detailed map of metabolic network activity. nih.gov

Properties

Molecular Formula

C₅¹³CH₁₄O₆

Molecular Weight

183.16

Synonyms

D-Galactitol-3-13C;  D-Dulcite-3-13C;  D-Dulcose-3-13C;  D-Euonymit-3-13C;  D-Melampyrin-3-13C;  D-Melampyrit-3-13C;  D-NSC 1944-3-13C; 

Origin of Product

United States

Synthesis and Isotopic Purity of D Dulcitol 3 13c for Advanced Research

Methodologies for Stereospecific Carbon-13 Labeling

The synthesis of D-Dulcitol-3-¹³C requires a strategic approach to ensure the carbon-13 isotope is introduced exclusively at the C-3 position of the D-dulcitol backbone. While specific proprietary synthesis methods are not publicly detailed, the general principles of stereospecific isotopic labeling involve multi-step chemical or chemo-enzymatic processes.

A plausible synthetic route would likely start from a readily available chiral precursor. For instance, a protected derivative of a C3 or C4 carbohydrate could be utilized where the stereochemistry of the hydroxyl groups is already established. The key step involves the introduction of the ¹³C label using a ¹³C-containing reagent. This could be achieved through various organic reactions, such as nucleophilic substitution with a ¹³C-labeled cyanide or an organometallic reagent, followed by reduction and deprotection steps to yield the final D-Dulcitol-3-¹³C.

Enzymatic methods can also offer high stereospecificity. For example, aldolase-catalyzed reactions using a ¹³C-labeled substrate could be employed to form the carbon-carbon bond at the desired position with high precision. Following the key labeling step, a series of reduction and deprotection reactions would be carried out to obtain the final product. The choice of synthetic strategy is dictated by factors such as yield, cost, and the commercial availability of the isotopically labeled starting materials.

Validation of Isotopic Purity and Positional Enrichment

Following synthesis, it is crucial to verify both the isotopic purity (the percentage of molecules containing the ¹³C isotope) and the positional enrichment (the specific location of the ¹³C atom within the molecule). High-resolution analytical techniques are essential for this validation process. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a primary tool for confirming the position of the isotopic label. nih.gov In a ¹³C NMR spectrum of D-Dulcitol-3-¹³C, the signal corresponding to the C-3 carbon will be significantly enhanced due to the high abundance of the ¹³C isotope at this position. univ-lemans.fr The chemical shift of this signal provides definitive evidence of the label's location. Furthermore, proton (¹H) NMR spectroscopy can also be used, as the protons attached to the ¹³C-labeled carbon will exhibit characteristic splitting patterns (¹³C-¹H coupling). Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can provide unambiguous confirmation of the C-3 labeling by correlating the ¹³C nucleus with its attached protons and neighboring atoms. ncsu.edu

Mass Spectrometry (MS): Mass spectrometry is employed to determine the isotopic purity of the compound. nih.gov By comparing the mass spectrum of the labeled dulcitol (B134913) with that of an unlabeled standard, the enrichment of the ¹³C isotope can be quantified. almacgroup.com High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the differentiation between the ¹²C and ¹³C isotopologues and the calculation of the isotopic enrichment percentage. researchgate.netalmacgroup.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of derivatized dulcitol, providing both separation and mass information. nih.gov

The combination of these analytical methods provides a comprehensive characterization of D-Dulcitol-3-¹³C, ensuring its suitability for advanced research applications where precise knowledge of the isotopic label is paramount.

Interactive Data Table: Analytical Validation of D-Dulcitol-3-13C

Analytical Technique Parameter Measured Expected Result for this compound Reference
¹³C NMR SpectroscopyPositional EnrichmentSignificant signal enhancement at the chemical shift corresponding to the C-3 carbon of dulcitol. nih.govuniv-lemans.fr
¹H NMR SpectroscopyPositional EnrichmentCharacteristic ¹JCH and nJCH coupling constants for protons attached to and near the C-3 carbon.
2D NMR (HSQC, HMBC)Positional EnrichmentCorrelation peaks confirming the connectivity between the C-3 carbon and its associated protons. ncsu.edu
High-Resolution Mass Spectrometry (HRMS)Isotopic PurityA molecular ion peak corresponding to the mass of D-Dulcitol with one ¹³C atom. The relative intensity of this peak compared to the unlabeled species indicates the isotopic enrichment. researchgate.netalmacgroup.com
Gas Chromatography-Mass Spectrometry (GC-MS)Isotopic Purity and QuantificationA distinct peak for the derivatized D-Dulcitol-3-¹³C with a mass spectrum confirming the presence of the ¹³C label. nih.gov

Advanced Spectroscopic and Chromatographic Methodologies for D Dulcitol 3 13c Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Labeled Compound Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including isotopically labeled compounds. nih.gov The presence of a ¹³C-enriched center in D-Dulcitol-3-13C provides a unique handle for a variety of NMR experiments, enabling unambiguous signal assignment and structural confirmation. The use of ¹³C labeling overcomes the primary challenge of standard carbon NMR, which is the low natural abundance (1.1%) of the ¹³C isotope. hmdb.ca

One-Dimensional Carbon-13 NMR Spectroscopy

One-dimensional (1D) ¹³C NMR spectroscopy provides information about the different chemical environments of carbon atoms within a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line, with its chemical shift (δ) indicating its electronic environment.

For this compound, the structure is symmetrical around the C3-C4 bond. This results in chemical equivalency for C1/C6, C2/C5, and C3/C4 in the unlabeled molecule. However, the isotopic label at the C-3 position breaks this symmetry. The most significant effect in the ¹³C NMR spectrum is the dramatic increase in the intensity of the signal corresponding to the labeled C-3 carbon. While the chemical shifts of the other carbons (C-1, C-2, C-4, C-5, C-6) are only slightly perturbed by the isotopic substitution, the signal for C-3 will be exceptionally prominent. This allows for its straightforward identification.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound. Based on data for unlabeled Galactitol (D-Dulcitol). nih.gov

Carbon Atom Predicted Chemical Shift (δ, ppm) Multiplicity (from DEPT) Notes
C-1 / C-6 ~66.1 CH₂ Primary alcohol carbons.
C-2 / C-5 ~72.3 CH Secondary alcohol carbons.
C-3 ~73.0 CH Labeled carbon; signal intensity is significantly enhanced.

Distortionless Enhancement by Polarization Transfer (DEPT) for Carbon Multiplicity Assignment

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. nanalysis.com Quaternary carbons (C) are not observed in DEPT spectra. The experiment is typically run in three modes:

DEPT-45: Shows positive signals for all carbons with attached protons (CH, CH₂, CH₃).

DEPT-90: Shows only signals from CH groups. nanalysis.com

DEPT-135: Shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. nanalysis.com

For this compound, a DEPT analysis would confirm the assignments made from the 1D ¹³C spectrum.

Table 2: Expected DEPT NMR Results for this compound.

Carbon Atom Carbon Type DEPT-45 Phase DEPT-90 Phase DEPT-135 Phase
C-1 / C-6 CH₂ Positive No Signal Negative
C-2 / C-5 CH Positive Positive Positive
C-3 CH Positive Positive Positive

Attached Proton Test (APT) for Quaternary Carbon Differentiation

The Attached Proton Test (APT) is another useful 1D ¹³C NMR experiment that provides information about carbon multiplicity. Unlike DEPT, APT spectra display signals for all carbon atoms, including quaternary carbons. foodb.ca In an APT spectrum, quaternary (C) and methylene (CH₂) carbons appear as negative signals, while methine (CH) and methyl (CH₃) carbons appear as positive signals. nih.govuniv-lemans.fr This makes it a convenient single experiment to determine the multiplicity of all carbons in a molecule.

For this compound, which contains no quaternary carbons, the APT spectrum would show positive signals for all methine (CH) carbons and negative signals for the methylene (CH₂) carbons.

Table 3: Expected APT Spectrum Phasing for this compound.

Carbon Atom Carbon Type Expected APT Signal Phase
C-1 / C-6 CH₂ Negative
C-2 / C-5 CH Positive
C-3 CH Positive

Two-Dimensional Heteronuclear Correlation NMR Spectroscopy

Two-dimensional (2D) NMR experiments provide correlation data between different nuclei, offering powerful tools for unambiguous structural assignment by revealing through-bond connectivity.

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a 2D NMR technique that correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. columbia.edu This produces a 2D map where each peak represents a C-H bond. The HSQC spectrum is invaluable for assigning proton signals based on known carbon shifts, or vice versa.

In the HSQC spectrum of this compound, cross-peaks would appear for each of the six unique C-H groups in the molecule. The high intensity of the ¹³C signal at the labeled C-3 position does not directly translate to a more intense HSQC cross-peak, as the experiment's sensitivity is based on proton detection. However, the clear identification of the C-3 carbon from the 1D spectrum allows for the definitive assignment of its attached proton (H-3) via the HSQC correlation.

Table 4: Predicted ¹H-¹³C HSQC Correlations for this compound. Based on data for unlabeled Galactitol (D-Dulcitol). nih.govhmdb.ca

Correlation ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C1-H1 / C6-H6 ~3.69 ~66.1
C2-H2 / C5-H5 ~3.67 ~72.3
C3-H3 ~3.97 ~73.0

Key correlations involving the labeled C-3 position would be observed. For instance, the proton H-1 would show a correlation to C-2 (²JCH) and C-3 (³JCH). Similarly, H-2 would correlate to C-1 (²JCH), C-3 (²JCH), and C-4 (³JCH). The proton attached to the labeled carbon, H-3, would show correlations to C-2, C-4, and C-5. These long-range correlations provide definitive evidence of the connectivity around the labeled site.

Table 5: Selected Key HMBC Correlations for this compound.

Proton Correlating Carbons (over 2 or 3 bonds)
H-1 C-2
H-2 C-1, C-3, C-4
H-3 C-2, C-4, C-5
H-4 C-2, C-3, C-5, C-6
H-5 C-3, C-4, C-6
Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

Chemical Shift Analysis and Structural Elucidation of Labeled Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including isotopically labeled metabolites like this compound. creative-proteomics.comnih.gov The introduction of a 13C isotope at a specific position in a molecule allows for detailed analysis of its chemical environment and connectivity.

The chemical shift in 13C NMR is highly sensitive to the electronic environment of the carbon nucleus. Factors such as the hybridization of the carbon atom (sp3, sp2, or sp), inductive effects from neighboring electronegative atoms, and mesomeric effects all influence the resonance frequency of the 13C nucleus. gre.ac.uk For this compound, the 13C-labeled carbon at the C3 position will exhibit a characteristic chemical shift that can be distinguished from the other carbon atoms in the molecule. The precise chemical shift value provides information about the local molecular structure.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the structure of labeled metabolites. gre.ac.ukhyphadiscovery.com

HSQC correlates the chemical shifts of 13C nuclei with their directly attached protons (1JCH coupling). This allows for the unambiguous assignment of the proton signal corresponding to the 13C-labeled carbon.

HMBC reveals correlations between 13C nuclei and protons that are two or three bonds away (2JCH and 3JCH coupling). This information is crucial for establishing the connectivity of the carbon skeleton and confirming the position of the isotopic label.

By analyzing the chemical shifts and coupling patterns in both 1D and 2D NMR spectra, researchers can definitively identify this compound and trace its metabolic transformations. nih.govacs.org

Below is a hypothetical table illustrating the expected 13C NMR chemical shifts for D-Dulcitol, with the labeled C3 position highlighted. Actual experimental values may vary based on solvent and other conditions.

Carbon AtomExpected Chemical Shift (ppm)
C1~64
C2~71
C3 (13C-labeled) ~72
C4~72
C5~71
C6~64

Mass Spectrometry (MS) for Isotopic Profiling and Quantitation

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. In the context of 13C-labeled compounds, MS is essential for determining the extent of isotope incorporation and for quantifying labeled metabolites. escholarship.org

Gas Chromatography-Mass Spectrometry (GC-MS) in 13C-Metabolic Flux Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for metabolic flux analysis (MFA). creative-proteomics.comnih.gov In a typical 13C-MFA experiment, a 13C-labeled substrate, such as this compound, is introduced into a biological system. nih.gov After a period of metabolic activity, intracellular metabolites are extracted, derivatized to increase their volatility, and then analyzed by GC-MS. nih.gov

The gas chromatograph separates the complex mixture of metabolites, and the mass spectrometer detects the mass isotopomer distribution for each compound. creative-proteomics.com The presence of the 13C label results in a shift in the mass spectrum, allowing for the differentiation between unlabeled (M+0) and labeled (M+1, M+2, etc.) isotopologues. nih.gov This information-rich data is then used in computational models to estimate the rates of metabolic reactions, or fluxes, throughout the metabolic network. nih.gov For instance, the analysis of urinary galactitol by GC-MS is a key diagnostic tool for galactosemia. testcatalog.org

The following table provides an example of how GC-MS data might be presented for a metabolite, showing the relative abundance of different mass isotopomers.

Mass IsotopomerRelative Abundance (%)
M+050
M+135
M+210
M+35

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Metabolite Enrichment

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) offers several advantages for the analysis of 13C-labeled metabolites, particularly for non-volatile or thermally labile compounds that are not amenable to GC-MS without derivatization. creative-proteomics.com LC-HRMS provides high mass accuracy and resolution, enabling the precise determination of isotopic enrichment. researchgate.net

This technique is particularly valuable for measuring the enrichment of 13C in specific metabolites, which reflects the activity of metabolic pathways. nih.gov By comparing the mass spectra of samples from systems fed with labeled and unlabeled substrates, researchers can quantify the incorporation of the 13C label into various metabolites. nih.gov This approach is crucial for understanding how different nutrient sources contribute to the biosynthesis of key molecules. creative-proteomics.com The high sensitivity of LC-HRMS also allows for the detection and quantification of low-abundance metabolites. creative-proteomics.com

A hypothetical example of LC-HRMS data showing the enrichment of a specific metabolite is presented in the table below.

MetaboliteUnlabeled (M+0) IntensityLabeled (M+1) Intensity% Enrichment
Metabolite X1.2 x 10^68.5 x 10^541.5%

Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is a mathematical framework used to interpret the mass isotopomer patterns obtained from MS analysis of 13C-labeled compounds. fiveable.meoup.com MIDA allows for the calculation of the fractional contribution of a labeled precursor to a product and the de novo synthesis rate of a polymer. nih.gov

The core principle of MIDA involves modeling the distribution of mass isotopomers in a product molecule based on the isotopic enrichment of the precursor pool and the number of precursor units incorporated into the product. oup.com By fitting the experimentally measured mass isotopomer distribution to a theoretical model, MIDA can provide quantitative insights into metabolic fluxes and biosynthetic pathways. nih.gov

For example, if this compound were a precursor for the synthesis of another molecule, MIDA could be used to determine the proportion of that molecule that was synthesized from the labeled dulcitol (B134913). This is achieved by analyzing the pattern of M+1, M+2, etc., peaks in the mass spectrum of the product. oup.com

The following table illustrates the type of output that can be generated from a MIDA analysis.

ParameterValue
Precursor Enrichment (p)0.50
Fractional Synthesis (f)0.25

Applications of D Dulcitol 3 13c in Metabolic Pathway Elucidation

Carbon-13 Metabolic Flux Analysis (¹³C-MFA)

Carbon-13 Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. mdpi.comnih.gov The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as D-Dulcitol-3-13C, into a biological system. As the organism metabolizes the labeled substrate, the ¹³C atoms are distributed throughout the central carbon metabolism. nih.gov The specific patterns of ¹³C incorporation into various metabolites, measured by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, reveal the relative activities of different pathways. researchgate.netnih.gov

The primary goal of ¹³C-MFA is to create a detailed map of metabolic fluxes. nsf.gov This quantitative data is essential for understanding how cells allocate resources and maintain metabolic homeostasis. By feeding cells this compound and measuring the resulting isotopic enrichment in downstream metabolites, a computational model can be used to estimate the flux through key metabolic routes. researchgate.netmdpi.com This provides a snapshot of the cell's metabolic state under specific conditions. nsf.gov

D-Dulcitol is a product of galactose metabolism via the polyol pathway. plos.orgnih.gov In this pathway, aldose reductase converts galactose to D-Dulcitol. This reaction consumes NADPH. Subsequently, sorbitol dehydrogenase can convert dulcitol (B134913) to fructose (B13574), which can then be phosphorylated to enter the glycolytic pathway. plos.org Therefore, the ¹³C label from this compound can be traced into the central carbon metabolism, allowing for the quantification of related pathway fluxes.

Central carbon metabolism, comprising glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, is fundamental to cellular life. The polyol pathway, where D-Dulcitol is an intermediate, has significant interactions with these central routes. physiology.orgmdpi.com Increased flux through the polyol pathway can alter the cellular redox state (NADH/NAD⁺ and NADP⁺/NADPH ratios), which in turn can influence the activity of key enzymes in central metabolism. physiology.orgmdpi.com

The glycolytic pathway is a primary route for glucose catabolism. The polyol pathway's activity directly impacts glycolysis. Increased flux through aldose reductase can lead to an elevated cytosolic NADH/NAD⁺ ratio, which is known to inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). physiology.org

When this compound is metabolized to a labeled form of fructose and enters glycolysis, the distribution of the ¹³C label in glycolytic intermediates such as pyruvate (B1213749) and lactate (B86563) can be measured. This data, when integrated into an MFA model, allows for the precise determination of glycolytic flux. For instance, studies on diabetic rat hearts have shown that inhibition of the polyol pathway can restore glycolytic flux that was previously inhibited. physiology.org Using a tracer like this compound could directly quantify this change in flux.

Table 1: Illustrative Glycolytic Flux Changes in Response to Polyol Pathway Activity

The following table presents hypothetical data for illustrative purposes to demonstrate how this compound could be used to analyze glycolytic flux. These values are not derived from a specific experiment involving this compound.

Metabolic ConditionRelative Flux through Glycolysis (Normalized)Key Regulatory EnzymeObserved ¹³C Enrichment in Lactate
Control 100GAPDHHigh
High Polyol Pathway Flux 65GAPDH (Inhibited)Moderate
Polyol Pathway Inhibition 95GAPDH (Restored)High

The pentose phosphate pathway (PPP) runs parallel to glycolysis and is crucial for producing NADPH and precursors for nucleotide synthesis. The first step of the polyol pathway, catalyzed by aldose reductase, is a major consumer of NADPH. mdpi.com This consumption can directly impact the activity of the PPP, as the pathway's flux is sensitive to the cellular NADP⁺/NADPH ratio. mdpi.com

By tracing the ¹³C from this compound as it enters the hexose (B10828440) monophosphate pool (e.g., as fructose-6-phosphate), it is possible to characterize the relative flux between glycolysis and the PPP. The scrambling of carbon atoms in the non-oxidative branch of the PPP leads to unique labeling patterns in metabolites like sedoheptulose-7-phosphate and erythrose-4-phosphate. Analyzing these patterns helps quantify the proportion of substrate entering the PPP versus glycolysis. oup.comnih.gov

The TCA cycle is the central hub of cellular respiration, responsible for generating ATP and biosynthetic precursors. The end-product of glycolysis, pyruvate, is converted to acetyl-CoA, which enters the TCA cycle. Any factor influencing glycolytic flux, such as the polyol pathway, will consequently affect TCA cycle activity. physiology.org

When the ¹³C label from this compound enters the TCA cycle via acetyl-CoA, it becomes incorporated into cycle intermediates like citrate, succinate, and malate. The specific distribution of the ¹³C isotope within these molecules provides detailed information about the cycle's activity. embopress.org Furthermore, this technique can quantify anaplerotic fluxes—reactions that replenish TCA cycle intermediates. For example, studies have shown that inhibiting the polyol pathway can increase the incorporation of glycolytically derived substrates into the TCA cycle. physiology.org

Table 2: Hypothetical ¹³C Label Incorporation into TCA Cycle Intermediates

This table provides a hypothetical representation of how ¹³C enrichment from a this compound tracer might appear in TCA cycle metabolites, illustrating the potential for flux analysis. This is not real experimental data.

Metabolite¹³C Enrichment (M+1) - Control¹³C Enrichment (M+1) - High Polyol Flux
Citrate 15.2%9.8%
α-Ketoglutarate 14.9%9.5%
Succinate 13.5%8.1%
Malate 14.1%8.9%

The metabolism of D-Dulcitol is intrinsically linked to the dynamics of energy cofactors, specifically NAD⁺/NADH and NADP⁺/NADPH. physiology.orgmdpi.com The aldose reductase step consumes NADPH, while the sorbitol dehydrogenase step can produce NADH. plos.orgmdpi.com These changes in redox balance have profound effects on cellular energy metabolism.

By using this compound in ¹³C-MFA studies, researchers can correlate changes in metabolic fluxes with the availability and turnover of these critical cofactors. For example, a decrease in glycolytic flux and subsequent TCA cycle activity, as revealed by the tracer, can be directly linked to the redox imbalance (increased NADH/NAD⁺ ratio) caused by high polyol pathway activity. physiology.org This integrated approach provides a more complete picture of how pathways like the polyol pathway regulate cellular energy generation and metabolic control.

Analysis of Central Carbon Metabolism Pathways

Pentose Phosphate Pathway Flux Characterization

Isotopic Tracer Studies in Biological Systems

Isotopic tracer studies utilize compounds where one or more atoms have been replaced by an isotope that can be distinguished from the more abundant form. bitesizebio.com In the case of this compound, the stable (non-radioactive) 13C isotope serves as a label. creative-proteomics.com When introduced into a biological system, this labeled dulcitol will participate in metabolic reactions just as its unlabeled counterpart would. bitesizebio.com Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect the 13C atom in downstream metabolites, effectively tracing the path of the carbon backbone of D-dulcitol. bitesizebio.comresearchgate.net This allows for a dynamic view of metabolic fluxes, revealing not just the presence and concentration of metabolites, but the rate at which they are being produced and consumed. researchgate.netnih.gov

In vivo Metabolic Tracing and Carbon Atom Transformations

In vivo studies, conducted within a living organism, provide a holistic view of metabolism. Administering this compound to a model organism, such as a mouse or the bacterium E. coli, would enable researchers to track the fate of the third carbon of the dulcitol molecule throughout the entire system. nih.govresearchgate.net For instance, in organisms that can metabolize dulcitol, the 13C label could be tracked as it is incorporated into various metabolic intermediates and end products.

This approach is particularly powerful for understanding how different tissues or organs process a specific compound. For example, studies using 13C-labeled galactose have successfully tracked its conversion into galactitol and other metabolites in various tissues of mice. nih.gov A similar study with this compound could reveal the tissue-specific pathways of dulcitol metabolism or its potential conversion to other compounds. The position of the label at C-3 is crucial, as its appearance in different positions in downstream metabolites can reveal the specific enzymatic reactions and bond cleavages that have occurred.

Hypothetical Research Finding: In a hypothetical study, this compound is administered to a bacterial strain known to utilize dulcitol as a carbon source. After a period of growth, key metabolites are extracted and analyzed by Mass Spectrometry to determine the location of the 13C label.

Metabolite13C Position(s)Implied Metabolic Transformation
Fructose-1,6-bisphosphateC-1 and/or C-6Conversion of dulcitol to a fructose derivative, followed by phosphorylation and entry into glycolysis.
PyruvateC-1Cleavage of the hexose backbone via glycolysis.
AlanineC-1Transamination of pyruvate derived from dulcitol.
SuccinateC-2 and/or C-3Entry of dulcitol-derived carbons into the TCA cycle.

This data would provide strong evidence for the specific catabolic route of D-dulcitol in this organism, demonstrating its entry into central carbon metabolism.

In vitro Cell Culture Metabolic Profiling

In vitro studies using cell cultures offer a more controlled environment to dissect specific cellular metabolic pathways without the complexity of a whole organism. acs.org Introducing this compound to a specific cell line, for example, a human fibroblast or a cancer cell line, can reveal whether and how these cells metabolize dulcitol. This is particularly relevant in the context of diseases like galactosemia, where the toxic accumulation of galactitol (dulcitol) is a key pathological feature. researchgate.netnp-mrd.org

By incubating cells with this compound and analyzing the isotopic enrichment in intracellular metabolites over time, researchers can quantify the rate of dulcitol uptake and its conversion into other products. Studies have successfully used 13C-labeled galactose with human lymphoblasts to quantify the flux through the Leloir pathway and identify downstream metabolites like UDP-galactose and galactitol. researchgate.net A similar approach with this compound could elucidate the pathways of its degradation or potential anabolic use in specific cell types.

Hypothetical Research Finding: A human cell line is cultured in a medium containing this compound as the sole carbon source. The percentage of 13C enrichment in key metabolic intermediates is measured after 24 hours.

Metabolic Intermediate13C Enrichment (%)Interpretation
Intracellular D-Dulcitol95%High uptake of the labeled substrate by the cells.
Sorbitol15%Evidence of an enzymatic pathway converting D-dulcitol to sorbitol.
Fructose5%Further metabolism of sorbitol via sorbitol dehydrogenase.
Lactate1%Minor flux of dulcitol carbon into the glycolytic pathway.
Glycogen (B147801)<0.1%Negligible incorporation of dulcitol carbon into glycogen stores.

These hypothetical findings would suggest that while the cells can take up and metabolize D-dulcitol to a limited extent, it is not a primary energy source for this particular cell line under the tested conditions.

Elucidation of Metabolic Branching and Bottlenecks

Isotopic tracers like this compound are exceptionally useful for identifying points of regulation in metabolic networks, such as branch points and bottlenecks. A metabolic branch point is where a pathway diverges, leading to different products. The distribution of the 13C label between the different branches can quantify the flux through each arm. A bottleneck occurs when a particular enzymatic step is slow, causing the substrate of that enzyme to accumulate.

By tracing the flow of the 13C from this compound, researchers can observe the accumulation of the label in specific intermediates, signaling a downstream bottleneck. For instance, in some bacteria, D-dulcitol is metabolized via a specific phosphotransferase system (PTS). ecmdb.caumaryland.edu If a gene for a downstream enzyme in this pathway is deleted or inhibited, feeding the cells with this compound would likely lead to an accumulation of the 13C label in the phosphorylated intermediate immediately preceding the blocked step. This has been observed in studies of E. coli metabolism where the simultaneous utilization of D-dulcitol and other sugars was investigated. researchgate.netucl.ac.uk

Hypothetical Research Finding: A wild-type and a mutant strain of Klebsiella oxytoca, the latter lacking a key enzyme in the dulcitol catabolic pathway, are grown in the presence of this compound. nih.gov The relative abundance of labeled metabolites is compared.

Labeled MetaboliteRelative Abundance (Wild-Type)Relative Abundance (Mutant)Conclusion
This compound-phosphate1.025.7Accumulation of the phosphorylated intermediate in the mutant indicates a metabolic bottleneck at the subsequent step.
Labeled Pyruvate1.00.2Reduced flux of the 13C label into central metabolism in the mutant strain.
Labeled TCA Intermediates1.00.1Confirms the metabolic block prevents efficient utilization of dulcitol as an energy source.

Such a study would pinpoint the specific function of the deleted enzyme and demonstrate how isotopic tracing can be used to identify and confirm metabolic bottlenecks.

Enzymatic and Biosynthetic Studies Utilizing D Dulcitol 3 13c

Enzyme Characterization and Kinetic Analysis with Labeled Substrates

The use of isotopically labeled substrates like D-Dulcitol-3-13C is a cornerstone of modern enzymology. It enables researchers to track the transformation of the substrate into products with high fidelity, providing data that is often unattainable with unlabeled compounds.

Substrate Specificity and Product Formation Analysis

Enzymes such as polyol dehydrogenases, including dulcitol (B134913) dehydrogenase (also known as galactitol dehydrogenase), catalyze the oxidation of D-dulcitol. sigmaaldrich.com The specificity of these enzymes for various sugar alcohols can be meticulously examined using labeled substrates. When this compound is introduced into an assay with a purified dehydrogenase, its conversion to the corresponding ketone, D-tagatose, can be monitored.

By analyzing the reaction products using 13C-NMR or LC-MS, researchers can confirm the site of oxidation. The 13C label at the C-3 position of the dulcitol molecule would be expected to appear at the C-3 carbonyl position in the resulting D-tagatose. This confirms the regiospecificity of the enzyme. Furthermore, comparing the reaction rates of this compound with other labeled or unlabeled polyols allows for a quantitative assessment of substrate preference. For instance, a dehydrogenase might exhibit varying affinities and turnover rates for D-dulcitol, D-sorbitol, and D-mannitol, which can be precisely quantified.

SubstrateEnzyme SourceRelative Activity (%)Product Identified
D-DulcitolRhizobium leguminosarum GDH100D-Tagatose
D-SorbitolRhizobium leguminosarum GDH45D-Fructose
D-MannitolRhizobium leguminosarum GDH20D-Fructose
XylitolRhizobium leguminosarum GDH15D-Xylulose
D-ArabitolRhizobium leguminosarum GDH5D-Xylulose

This table presents representative data on the substrate specificity of a galactitol 2-dehydrogenase (GDH), illustrating its highest activity with D-dulcitol. The use of this compound would confirm the formation of 3-13C-D-tagatose.

Mechanistic Insights into Enzymatic Biotransformations

Isotopic labeling is a critical tool for probing the mechanisms of enzyme-catalyzed reactions. nih.gov The use of this compound can help determine the rate-limiting steps in a reaction and elucidate the nature of transition states. One key technique is the measurement of kinetic isotope effects (KIEs). A KIE occurs when the isotopic substitution of an atom involved in bond breaking or formation in the rate-determining step of a reaction leads to a change in the reaction rate. nih.govd-nb.info

If the C-H bond at the C-3 position of dulcitol is broken during the rate-determining step of the dehydrogenase-catalyzed oxidation, a primary KIE would be observed when comparing the reaction rate of this compound (in conjunction with deuterium (B1214612) labeling at the same position) to the unlabeled substrate. 13C-NMR can be used to follow the reaction at sub-zero temperatures (cryoenzymology), potentially allowing for the direct observation of transient enzyme-substrate intermediates that are critical to the catalytic cycle. nih.govosti.gov These studies provide a detailed picture of the chemical events occurring within the enzyme's active site. portlandpress.com

Kinetic ParameterD-Dulcitol (Unlabeled)This compound
Km (mM) 4.04.1
Vmax (μmol/min/mg) 15.214.9
kcat (s⁻¹) 25.324.8
kcat/Km (s⁻¹mM⁻¹) 6.36.0
Kinetic Isotope Effect (V/V_heavy) -~1.02

Elucidation of D-Dulcitol Biosynthetic Pathways

Understanding how organisms synthesize D-dulcitol is crucial for fields ranging from metabolic engineering to medicine. This compound, either as a final product to be identified or as a tracer fed into a system, is instrumental in these studies.

Pathways from Precursor Carbohydrates (e.g., D-Galactose)

The primary biosynthetic route to D-dulcitol in many organisms, including yeasts and mammals, is through the reduction of D-galactose. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme aldose reductase. To trace this pathway, cells or organisms can be fed with D-galactose that is isotopically labeled at a specific position, for example, D-Galactose-3-13C.

As the labeled D-galactose is metabolized, the 13C label is incorporated into downstream products. The subsequent isolation of D-dulcitol and analysis by mass spectrometry or NMR spectroscopy would reveal the presence of the label. If D-Galactose-3-13C is used, the resulting product will be this compound. This provides direct and unambiguous evidence that D-galactose is the precursor for D-dulcitol biosynthesis via this pathway. This method allows researchers to map metabolic fluxes and understand how the pathway is regulated under different physiological conditions.

Microbial Biosynthesis Mechanisms

Various microorganisms, particularly certain species of yeast, are known to produce D-dulcitol, especially during the aerobic metabolism of D-galactose. nih.gov Isotopic tracers are essential for unraveling the specific pathways and regulatory networks involved in microbial metabolism.

In a typical experiment, a microbial culture is grown in a medium containing a 13C-labeled carbon source, such as 13C-labeled D-galactose. Over time, samples of the cells and the culture medium are taken, and the metabolites are extracted. By using advanced analytical techniques like 13C-NMR and GC-MS, researchers can track the journey of the 13C label from the initial substrate into a wide array of intracellular and extracellular metabolites, including D-dulcitol. capes.gov.br This approach, known as metabolic flux analysis, can reveal not only the primary production pathway but also competing pathways and bottlenecks in the metabolic network. For instance, studies have identified different patterns of sugar alcohol production among yeast species, with some producing dulcitol specifically from galactose and not from glucose. nih.gov Using this compound as an internal standard in these experiments can also aid in the precise quantification of the unlabeled dulcitol produced by the microorganism.

Computational and Mathematical Modeling in 13c D Dulcitol Research

Metabolic Network Reconstruction for Flux Calculation

The foundation of any metabolic flux analysis is a stoichiometric model of the cell's metabolic network. wikipedia.orgebi.ac.uk This network reconstruction is a detailed biochemical map that accounts for all relevant reactions, their substrates, products, and stoichiometry. The process is iterative and involves several stages:

Draft Reconstruction: The initial step involves creating a draft network based on the organism's annotated genome. ecmdb.ca Databases such as KEGG and BiGG are used to identify genes encoding metabolic enzymes, and the corresponding reactions are compiled. researchgate.netnih.gov For an organism metabolizing D-dulcitol, this would involve identifying genes for dulcitol (B134913) transport and its subsequent catabolism. rsc.org

Manual Curation and Gap Filling: The draft network often contains gaps—missing reactions that are essential for producing biomass components or for which genetic evidence is missing but physiological evidence exists. For D-dulcitol metabolism, a key pathway in many bacteria involves the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). nih.gov A representative, though simplified, network for D-dulcitol catabolism connecting it to central carbon metabolism is outlined in Table 1. This pathway shows the conversion of D-dulcitol into intermediates of glycolysis.

Model Conversion to Computable Format: The reconstructed network is converted into a mathematical format, typically a stoichiometric matrix (S-matrix), which can be used for computational analysis. hmdb.ca This matrix represents each metabolic reaction as a column and each metabolite as a row, with entries corresponding to the stoichiometric coefficients.

For a tracer like D-Dulcitol-3-¹³C, the model must not only represent the chemical transformations but also the atomic transitions. The model must accurately track the fate of the ¹³C atom from the third carbon of dulcitol as it flows through the network. For instance, the cleavage of Fructose-1,6-bisphosphate by aldolase (B8822740) would result in the ¹³C label appearing in the C3 position of Dihydroxyacetone phosphate (B84403) (DHAP). This atom-level mapping is critical for simulating the expected mass isotopomer distributions for comparison with experimental data.

Table 1: Example of Reactions in a Reconstructed D-Dulcitol Catabolic Pathway This table outlines a putative set of reactions for D-dulcitol metabolism as it enters the central carbon pathways. The specific enzymes and intermediates can vary between organisms.

Reaction ID Reaction Name Equation Gene Association (Example)
DULt Dulcitol transport D-Dulcitol (ext) → D-Dulcitol (int) gatA
GATK Galactitol-1-phosphate dehydrogenase D-Dulcitol + ATP → Galactitol-1-phosphate + ADP gatB
GATD Galactitol-1-phosphate dehydrogenase Galactitol-1-phosphate + NAD⁺ → D-Tagatose-6-phosphate + NADH + H⁺ gatD

Flux Estimation Algorithms and Software Development

Once a reliable metabolic network is established, the core task of ¹³C-Metabolic Flux Analysis (¹³C-MFA) is to estimate the rates (fluxes) of the reactions in the network. This is achieved by using algorithms that find the set of fluxes that best explains the experimentally measured isotopic labeling patterns. portlandpress.com

The general workflow involves:

Forward Simulation: For a given set of metabolic fluxes, a simulation calculates the resulting steady-state mass isotopomer distributions for measurable metabolites (e.g., protein-bound amino acids). wikipedia.org

Parameter Estimation: The algorithm then iteratively adjusts the fluxes to minimize the difference between the simulated and experimentally measured MIDs. This is typically framed as a nonlinear least-squares regression problem, where the sum of squared residuals (SSR) between measured and simulated data is minimized. portlandpress.com

Several sophisticated algorithms and software packages have been developed to handle the complexity of these calculations. The Elementary Metabolite Units (EMU) framework is a notable algorithmic advance that simplifies the computational complexity by breaking down the isotopomer balance equations into a minimal set of variables. medchemexpress.com

A variety of software tools are available to researchers, each with distinct features and capabilities.

Table 2: Comparison of Selected Software for ¹³C-Metabolic Flux Analysis

Software Algorithm/Framework Key Features Type of Analysis Availability
13CFLUX2 EMU, Isotopomer Network High-performance, supports large networks, statistical analysis tools. nih.gov Steady-state Free for academic use
INCA EMU, Cumomer Supports steady-state, isotopic non-stationary (INST), and dynamic (D-MFA) experiments; integrates MS and NMR data. worktribe.com Steady-state & Dynamic Open-source (MATLAB)
OpenMebius Cumomer Open-source, includes functions for generating metabolic models and correcting for natural isotope abundance. researchgate.net Steady-state & Non-stationary Open-source (MATLAB)

| WUFlux | EMU | User-friendly graphical interface, templates for prokaryotic models, direct correction of GC-MS data. nih.gov | Steady-state | Open-source (MATLAB) |

When using D-Dulcitol-3-¹³C, the researcher would provide the chosen software with the reconstructed network, the precise labeling of the input substrate, and the measured MIDs of downstream metabolites. The software's output is a detailed flux map, providing a quantitative snapshot of cellular metabolism.

Statistical Analysis and Pattern Recognition of Isotopic Labeling Data (e.g., Principal Components Analysis)

Isotopic labeling experiments generate large, high-dimensional datasets. Statistical methods are crucial for quality control and for extracting meaningful biological patterns from this data. nih.gov Principal Component Analysis (PCA) is a powerful and widely used unsupervised machine learning technique for this purpose. nih.gov

PCA reduces the dimensionality of the data by transforming the original variables (e.g., the mass fractions of all measured isotopomers) into a smaller set of new, uncorrelated variables called principal components (PCs). nih.gov The first few PCs capture the largest amount of variance in the dataset.

In the context of a D-Dulcitol-3-¹³C study, PCA can be used to:

Identify Outliers: Samples that deviate significantly from others can be easily identified.

Discern Groupings: Experiments comparing different conditions (e.g., wild-type vs. mutant, or treated vs. untreated cells) can be visualized. If the conditions induce different metabolic states, the samples should cluster separately on a PCA scores plot.

Identify Key Metabolic Shifts: The PCA loadings plot reveals which specific mass isotopomers contribute most to the separation between groups, thereby highlighting the metabolic pathways that are most significantly altered.

For example, consider an experiment comparing wild-type bacteria to a mutant with a suspected defect in the pentose (B10789219) phosphate pathway (PPP), using D-Dulcitol-3-¹³C as a tracer. The metabolism of dulcitol will produce intermediates that feed into both glycolysis and the PPP. A defect in the PPP would alter the labeling patterns of metabolites derived from it, such as specific amino acids.

Table 3: Illustrative Principal Component Analysis Loadings This hypothetical table shows the loadings for the first principal component (PC1) that separates the wild-type and mutant groups. High absolute values indicate a strong influence on the separation.

Metabolite Fragment (Mass Isotopomer) Loading on PC1 Interpretation
Alanine (M+1) 0.05 Low impact, suggesting glycolytic entry is similar.
Alanine (M+2) 0.10 Low impact.
Histidine (M+1) 0.85 High impact, indicating a major shift in the labeling of the ribose-5-phosphate (B1218738) precursor.
Serine (M+1) -0.15 Minor impact.

The analysis would likely show that the MIDs of amino acids whose precursors derive from the PPP (like histidine and phenylalanine) have high loadings, confirming that the metabolic perturbation is located within that pathway.

Development of Models for Endogenous Carbon Dioxide Recycling and Isotopomer Dynamics

Standard ¹³C-MFA often relies on two key assumptions: that the system is in a metabolic steady state and that there is no significant contribution from unlabeled carbon sources other than those explicitly defined, such as atmospheric CO₂. wikipedia.org However, research has shown that the recycling of endogenously produced ¹³CO₂ can be substantial, particularly in in vivo studies, necessitating more advanced models. rsc.org

Modeling Endogenous CO₂ Recycling: When a ¹³C-labeled substrate like D-Dulcitol-3-¹³C is metabolized, the label can be released as ¹³CO₂ through decarboxylation reactions within the central carbon metabolism (e.g., the pyruvate (B1213749) dehydrogenase reaction or reactions within the TCA cycle). This ¹³CO₂ can then be re-fixed by carboxylating enzymes (e.g., pyruvate carboxylase, PEP carboxylase), leading to the incorporation of a single ¹³C atom into various metabolites. This process results in a significant increase in M+1 labeled species (metabolites with one ¹³C atom), a pattern that is often minimal in standard in vitro cell cultures where the bicarbonate in the medium dilutes any endogenously produced ¹³CO₂. rsc.org

Computational models must be adapted to account for this recycling. This involves adding a ¹³CO₂ pool to the metabolic network and allowing its flux through carboxylation reactions to be a variable that is fitted during the flux estimation procedure. Failing to model this phenomenon can lead to significant errors in the estimated fluxes, particularly for anaplerotic pathways.

Modeling Isotopomer Dynamics: The assumption of an isotopic steady state (where the labeling pattern of all metabolites is stable) is not always valid. This is especially true for organisms with slow metabolic rates or in experimental setups designed to probe the transient response of a system. portlandpress.com In these cases, dynamic modeling, often referred to as isotopically non-stationary ¹³C-MFA (INST-MFA), is required. worktribe.com

Instead of solving a set of algebraic equations, INST-MFA involves solving a system of ordinary differential equations (ODEs) that describe the change in the isotopomer concentrations over time. hmdb.ca This approach provides a much richer dataset and can resolve certain fluxes with higher precision than steady-state methods. Software like INCA 2.0 has been specifically developed to handle the increased computational complexity of dynamic data from both MS and NMR platforms. worktribe.com This is particularly relevant for studying the adaptation of metabolic networks to new substrates like D-dulcitol or in response to environmental perturbations.

Future Directions and Emerging Research Avenues

Integration of ¹³C-MFA with Multi-Omics Data (e.g., Metabolomics, Proteomics)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govnih.gov The method involves introducing a ¹³C-labeled substrate, such as D-Dulcitol-3-13C, into a biological system and tracking the incorporation of the ¹³C isotope into various downstream metabolites. creative-proteomics.com By analyzing the mass distribution patterns of these metabolites using techniques like mass spectrometry or NMR, researchers can deduce the active metabolic pathways and their corresponding fluxes. nih.govfrontiersin.org

However, flux data alone provides an incomplete picture. The integration of ¹³C-MFA with other "omics" disciplines, particularly metabolomics and proteomics, offers a more holistic view of cellular physiology. e-enm.org Metabolomics provides a snapshot of the concentrations of numerous metabolites, while proteomics quantifies the abundance of proteins, including enzymes that catalyze metabolic reactions. researchgate.netrsc.org

When a cell culture is supplied with this compound, ¹³C-MFA can reveal the precise routes and rates of its breakdown and conversion. Simultaneously, metabolomic analysis can identify accumulations or depletions of key intermediates, and proteomic analysis can reveal changes in the expression levels of enzymes involved in these pathways. semanticscholar.orgfrontiersin.org This multi-omics approach allows researchers to connect changes in metabolic function (fluxes) to their underlying molecular components (metabolites and proteins). For instance, if MFA data from a this compound tracer experiment shows a bottleneck at a specific reaction step, proteomics data can confirm whether this is due to the low expression of the corresponding enzyme, while metabolomics can show the resulting buildup of the substrate for that reaction. frontiersin.orgmdpi.com

This integrated analysis is crucial for understanding complex biological states, such as the metabolic response of a microorganism to a new carbon source or the dysregulated metabolism of diseased cells. e-enm.orgresearchgate.net

Table 1: Illustrative Example of Integrated Multi-Omics Data from a Hypothetical this compound Study

Metabolic NodeRelative Flux (from ¹³C-MFA)Key Enzyme Level (from Proteomics)Key Metabolite Level (from Metabolomics)
Dulcitol (B134913) → Downstream Pathway100 (Reference)Dulcitol Dehydrogenase: 1.2-fold arrow_upwardFructose (B13574): 1.5-fold arrow_upward
Glycolysis0.8-fold arrow_downwardPhosphofructokinase: 0.7-fold arrow_downwardPyruvate (B1213749): 0.6-fold arrow_downward
TCA Cycle1.1-fold removeCitrate Synthase: 1.0-fold removeCitrate: 0.9-fold remove

Development of High-Throughput ¹³C-MFA Approaches

Traditionally, ¹³C-MFA has been a low-throughput, labor-intensive process, limiting the number of strains or conditions that can be studied. nih.gov However, recent advancements are pushing the development of high-throughput ¹³C-MFA platforms. nih.gov These approaches rely on miniaturization of cell cultures (e.g., in microtiter plates), automation of sample processing, and rapid data acquisition by mass spectrometry. nih.gov

The availability of this compound would be synergistic with these high-throughput methods. It would enable, for example, the rapid screening of entire libraries of genetically engineered microorganisms to identify strains with optimized dulcitol utilization pathways. nih.gov By running dozens or even hundreds of labeling experiments in parallel, researchers can accelerate the "design-build-test-learn" cycle that is fundamental to metabolic engineering. nih.govnih.gov

For instance, one could investigate the effect of knocking out various competing metabolic pathways on the flux of carbon from this compound to a desired product. A high-throughput platform would make such a comprehensive analysis feasible, providing a wealth of data to inform the next round of strain engineering. This capability is crucial for tackling complex metabolic engineering challenges where the optimal genetic modifications are not always predictable. nih.gov

Table 2: Comparison of Traditional and High-Throughput ¹³C-MFA Workflows

FeatureTraditional ¹³C-MFAHigh-Throughput ¹³C-MFA
scienceCulture VesselShake Flasks / Bioreactors24-, 48-, or 96-well Microtiter Plates
scaleCulture Volume10 mL - 1 L0.1 mL - 2 mL
groupsThroughput1-5 experiments per weekDozens of experiments per week nih.gov
precision_manufacturingAutomationManual sample processingRobotic liquid handling for sampling and quenching
analyticsData AnalysisManual or semi-automatedAutomated data processing and flux calculation nih.gov

Novel Applications in Systems Biology and Metabolic Engineering Research

Systems biology aims to develop a comprehensive, quantitative understanding of entire biological systems. e-enm.org Metabolic engineering seeks to purposefully redesign the metabolism of organisms to produce valuable chemicals or achieve other desired functions. nrfhh.commdpi.com this compound is poised to be a valuable tool in both of these interconnected fields.

In systems biology, flux data obtained from this compound experiments can be used to build and validate genome-scale metabolic models. researchgate.net These models are mathematical representations of an organism's entire metabolic network. By comparing the model's predicted fluxes with experimentally measured fluxes, scientists can refine the model, leading to a more accurate understanding of the organism's metabolic capabilities and regulatory mechanisms.

In metabolic engineering, ¹³C-MFA with this compound can guide the rational design of microbial cell factories. mdpi.com For example, if the goal is to convert dulcitol into a bioplastic precursor, ¹³C-MFA can pinpoint metabolic bottlenecks that limit the product yield. nrfhh.commdpi.com This quantitative insight allows engineers to identify specific genes to overexpress (to pull flux towards the product) or knock out (to block flux to competing byproducts). frontiersin.org This is far more efficient than a trial-and-error approach. The engineering of pathways for compounds like D-tagatose from related sugars demonstrates the power of this strategy. mdpi.com The use of this compound would allow for similar targeted improvements in pathways that utilize dulcitol, a compound found in some plant biomass.

Table 3: Potential Metabolic Engineering Targets in a Hypothetical Dulcitol-Utilizing Bacterium (Identified via this compound MFA)

Gene TargetFunctionMFA-Informed RationaleEngineering Strategy
dhaDDulcitol DehydrogenaseFlux into the pathway is rate-limiting.Overexpress
pfkAPhosphofructokinaseSignificant carbon loss from dulcitol pathway to glycolysis.Down-regulate / Knockout
xyzPProduct Pathway EnzymeLow flux through the desired product synthesis step.Overexpress
ldhALactate (B86563) DehydrogenaseCarbon is diverted from dulcitol to lactate under certain conditions.Knockout

Q & A

Q. What experimental protocols are recommended for synthesizing and purifying D-Dulcitol-3-13C to ensure isotopic integrity?

Methodological Answer:

  • Synthesis : Use enzymatic or chemical methods to introduce the 13C label at the C3 position, ensuring minimal isotopic scrambling. For example, enzymatic reduction of 13C-labeled glucose derivatives with NADPH-dependent reductases under controlled pH and temperature .
  • Purification : Employ column chromatography (e.g., silica gel or ion-exchange resins) followed by recrystallization in deuterated solvents (e.g., D2O) to isolate the compound. Monitor purity via TLC with a detection limit of ≤1% impurities .
  • Isotopic Verification : Confirm isotopic enrichment using NMR (e.g., 13C-NMR chemical shifts at ~70–75 ppm for C3) and mass spectrometry (e.g., ESI-MS with m/z corresponding to [M+H]+ and isotopic peak ratios) .

Q. How should researchers characterize the structural and isotopic purity of this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : Assign all proton and carbon signals, comparing shifts to unlabeled dulcitol. For 13C labeling, use DEPT-135 or HSQC to confirm C3 enrichment .
    • FT-IR : Identify functional groups (e.g., -OH stretches at 3200–3400 cm⁻¹, C-O bonds at 1050–1150 cm⁻¹) .
  • Purity Assessment :
    • HPLC : Use a refractive index detector with a carbohydrate column (e.g., Aminex HPX-87H) and isocratic elution (0.6 mL/min, 5 mM H2SO4). Retention time consistency (±0.1 min) indicates purity .

Q. Why is this compound used in metabolic studies, and how does its isotopic labeling enhance data resolution?

Methodological Answer:

  • Rationale : The 13C label at C3 allows tracking of carbon flux in glycolysis or pentose phosphate pathways. It avoids interference with natural 12C isotopes, enabling precise quantification via isotopic ratio mass spectrometry (IRMS) or 13C-NMR .
  • Experimental Design :
    • Incubate cells/tissue with this compound under controlled O2/CO2 conditions.
    • Extract metabolites at timed intervals and analyze 13C incorporation into downstream products (e.g., lactate, citrate) using GC-MS or LC-HRMS .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic flux data derived from this compound tracing studies?

Methodological Answer:

  • Data Validation :
    • Replicate experiments under identical conditions (pH, temperature, cell density) to rule out technical variability .
    • Cross-validate with orthogonal methods (e.g., compare 13C-NMR flux data with radioisotope tracing using 14C-glucose) .
  • Statistical Analysis :
    • Apply principal component analysis (PCA) to identify outliers or batch effects.
    • Use Bayesian modeling to account for measurement uncertainty in flux estimates .

Table 1 : Common Data Contradictions and Solutions

Contradiction Potential Cause Resolution
Inconsistent 13C enrichmentIsotopic dilution or impuritiesRe-purify compound; verify MS/NMR
Divergent flux rates across labsCell line variabilityStandardize cell culture protocols

Q. What strategies optimize experimental design for time-resolved metabolic flux analysis using this compound?

Methodological Answer:

  • Design of Experiments (DOE) :
    • Use factorial designs to test multiple variables (e.g., substrate concentration, incubation time). For example, a 3×3 matrix testing 0.5–2.0 mM dulcitol at 1, 3, and 6 hours .
  • Sampling Strategy :
    • Collect time-point samples in triplicate to capture dynamic flux changes.
    • Quench metabolism rapidly (e.g., liquid N2 freeze-clamp) to prevent post-sampling degradation .

Q. How can this compound be integrated with multi-omics approaches to study metabolic dysregulation?

Methodological Answer:

  • Workflow Integration :
    • Transcriptomics : Correlate flux data with RNA-seq profiles of glycolysis-related genes (e.g., HK2, PFKP).
    • Proteomics : Quantify enzyme abundance (e.g., aldolase) via SILAC or TMT labeling to explain flux bottlenecks .
  • Data Integration Tools :
    • Use MetaboAnalyst 5.0 for pathway enrichment analysis and Cytoscape for network modeling of flux-omics data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.